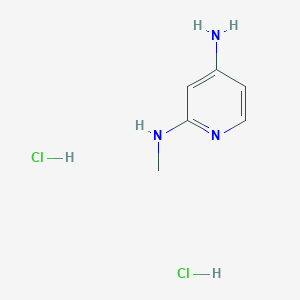
N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Molecular Structure Analysis
The molecular structure of “N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride” can be inferred from similar compounds. For example, the molecule “N-(4-aminopyridin-2-yl)-2-(4-methylphenoxy)acetamide” contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 primary amine (aromatic), 1 ether (aromatic), and 1 Pyridine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride” can be inferred from similar compounds. For instance, “N-(4-Aminopyridin-2-yl)acetamide” is a stable and non-hygroscopic compound that is soluble in water, ethanol, and other polar solvents. Its melting point is reported to be around 248-250°C, and its boiling point is around 369-375°C .
Aplicaciones Científicas De Investigación
Coordination Chemistry and Photophysical Properties
N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride, under the broader class of polypyridyl compounds, has been noted for its role in coordination chemistry. Specifically, it has been found to act as a bridging ligand, coordinating with two Pt(II) ions to form an unexpected diplatinum(II) complex. This complex has garnered interest for its photophysical properties and potential anticancer applications (Lo et al., 2015).
Chemical Synthesis and Complex Formation
In the realm of chemical synthesis, N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride is involved in the kinetics of complex-formation reactions. Studies focusing on monofunctional palladium(II) complexes have shown that this compound, among others, plays a role in the formation of [Pd(NNN)Cl]+ complexes with various pyridines. The reactivity of these complexes and their structural characteristics have been a subject of detailed research, providing insights into the reactivity and discrimination ability of the reaction center (Bugarčić et al., 2004).
Pharmaceutical Drug Synthesis
N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride has also been identified as a key intermediate in the synthesis of pharmaceutical drugs. An example is its role in the production of TAK-779, a small-molecule nonpeptide CCR5 antagonist. The synthesis process of this intermediate and its scalability, using commercially available reagents, has been explored, highlighting the compound's significance in drug development (Hashimoto et al., 2002).
Neurotoxicity Studies
In the field of neurobiology, derivatives of N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride have been used to study selective toxicity in neurons. Research on N-Methyl-4-phenylpyridine, a metabolite formed from a similar compound, has provided crucial insights into the mechanisms of selective neuronal destruction, particularly in the context of parkinsonism-inducing neurotoxins (Javitch et al., 1985).
Safety And Hazards
Propiedades
IUPAC Name |
2-N-methylpyridine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-8-6-4-5(7)2-3-9-6;;/h2-4H,1H3,(H3,7,8,9);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZHMSRYZMUTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CC(=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminopyridin-2-YL)-N-methylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-Amino-4-(benzyloxy)phenyl]-2-[benzyl(alpha-methyl-4-methoxyphenethyl)amino]ethanol](/img/structure/B1524146.png)

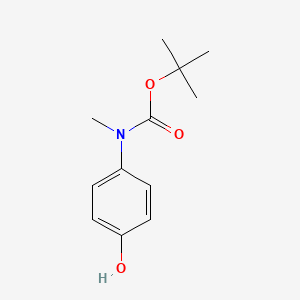

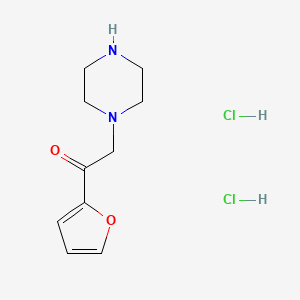
![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)

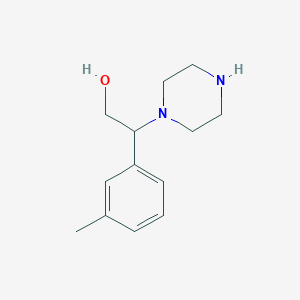

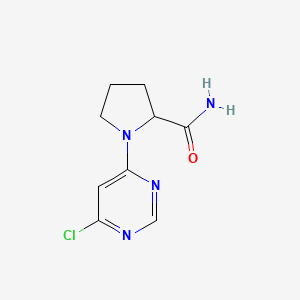


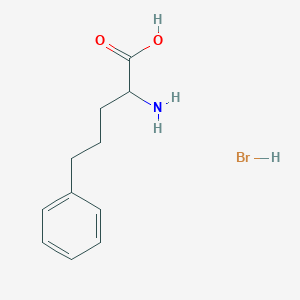
![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)